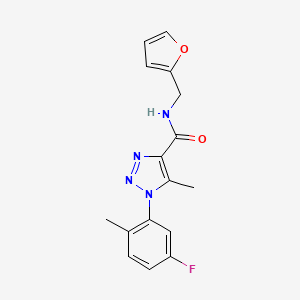
1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15FN4O2 and its molecular weight is 314.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential in anticancer, antimicrobial, and antiparasitic applications.
Structure and Properties
The structure of the compound is characterized by the presence of a triazole ring , a fluorinated phenyl group , and a furan moiety . These structural features are known to influence its biological activity significantly.
Anticancer Activity
Recent studies have indicated that 1,2,3-triazole derivatives exhibit promising anticancer properties. For instance, compounds containing the triazole scaffold have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation. For example, certain triazole derivatives have been found to synergize with existing chemotherapeutics like sorafenib in non-small cell lung cancer (NSCLC) models by inhibiting NANOG expression and enhancing apoptosis .
- Case Study : In a study evaluating various triazole derivatives against A549 lung cancer cells, compounds similar to our target exhibited IC50 values ranging from 1.02 to 74.28 µM. Notably, a derivative with a fluoro atom on the phenyl ring showed enhanced activity compared to others .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.
- Research Findings : A review highlighted that triazole-containing compounds could effectively combat bacterial infections and fungal pathogens . The presence of the fluorine atom in the phenyl group has been shown to enhance this activity.
Antiparasitic Activity
In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the antiparasitic activity of triazole derivatives.
- Trypanocidal Potential : A recent study focused on triazole analogs demonstrated significant activity against Trypanosoma cruzi with IC50 values as low as 0.21 µM for certain derivatives. This suggests that modifications to the triazole structure can yield potent antiparasitic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds.
科学的研究の応用
Based on the search results, here's what can be gathered regarding the applications of compounds structurally related to "1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide":
Triazole Derivatives and Their Applications
- Anticancer Activity : Some triazole derivatives have demonstrated anticancer activity against melanoma, colon, and breast cancer . The presence of a methoxy group in the 1,3,4-oxadiazole fragment can increase anticancer activity in leukemia cells .
- Thiazole-Bearing Molecules : Thiazoles are a class of molecules with potential as treatment drugs and in clinical trials .
- Other potential activities : Derivatives of triazoles have attracted interest because of their chemotherapeutic value .
Specific Compounds and their Characteristics
- N-(3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-{3-[(4-methylpiperazine-1-yl)methyl]phenyl}pyridin-2-yl)-2-furamide : This compound has a molecular weight of 511.5 g/mol and the molecular formula C29H26FN5O3 .
- This compound : This compound has CAS number 1326856-85-2 .
- Fentanyl-related substances : Several fentanyl-related substances, including furanylfentanyl derivatives, are listed with their CAS numbers .
特性
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-N-(furan-2-ylmethyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-10-5-6-12(17)8-14(10)21-11(2)15(19-20-21)16(22)18-9-13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITRSBCPUTZPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













